molecular formula C20H28N2O8Pt B10782180 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+)

4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+)

Cat. No.: B10782180
M. Wt: 619.5 g/mol
InChI Key: JSEUNYAKBKVVLC-UHFFFAOYSA-L
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Description

4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) is a complex organometallic compound that has garnered significant interest in various fields of scientific research This compound features a platinum(2+) ion coordinated with 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate and cyclohexane-1,2-diamine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) typically involves the coordination of platinum(2+) with the respective ligands. One common method involves the reaction of potassium tetrachloroplatinate(II) with cyclohexane-1,2-diamine in an aqueous medium, followed by the addition of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate under controlled conditions. The reaction is usually carried out at room temperature with constant stirring to ensure complete coordination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and concentration of reactants. Advanced purification techniques like recrystallization and chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

    Reduction: Reduction reactions can convert the platinum(2+) ion to platinum(0) or other lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere of platinum are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum complexes, while reduction can produce platinum(0) complexes. Substitution reactions can result in new platinum complexes with different ligands.

Scientific Research Applications

4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.

    Medicine: It has potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of advanced materials and as a precursor for other platinum-based compounds.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) involves its interaction with cellular components. In medicinal applications, the compound can bind to DNA, causing cross-linking and disrupting the replication process, leading to cell death. The platinum ion plays a crucial role in this process by forming stable complexes with nucleophilic sites on the DNA.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug with similar DNA-binding properties.

    Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.

    Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects compared to cisplatin and carboplatin.

Uniqueness

4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of stability, solubility, and biological activity

Properties

Molecular Formula

C20H28N2O8Pt

Molecular Weight

619.5 g/mol

IUPAC Name

4-acetyl-2-methyl-5-oxo-2H-furan-3-olate;cyclohexane-1,2-diamine;platinum(2+)

InChI

InChI=1S/2C7H8O4.C6H14N2.Pt/c2*1-3(8)5-6(9)4(2)11-7(5)10;7-5-3-1-2-4-6(5)8;/h2*4,9H,1-2H3;5-6H,1-4,7-8H2;/q;;;+2/p-2

InChI Key

JSEUNYAKBKVVLC-UHFFFAOYSA-L

Canonical SMILES

CC1C(=C(C(=O)O1)C(=O)C)[O-].CC1C(=C(C(=O)O1)C(=O)C)[O-].C1CCC(C(C1)N)N.[Pt+2]

Origin of Product

United States

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